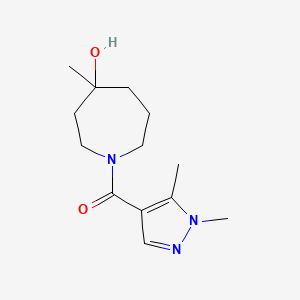
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide, also known as HN2, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HN2 belongs to the class of nitroaromatic compounds and is known for its DNA-damaging properties. In
Mecanismo De Acción
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a DNA-damaging agent that causes breaks in the DNA strands of cancer cells. It works by forming covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with the replication and transcription of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and reduce tumor size in animal models. This compound has also been shown to activate the immune system, which can help to further fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize in the lab. However, there are some limitations to working with this compound. It is a toxic compound that requires careful handling, and it can be difficult to work with in vivo due to its DNA-damaging properties.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. One area of interest is in developing more effective delivery methods for this compound. Another area of interest is in exploring the potential of this compound in combination therapies with other cancer drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide can be synthesized by reacting 2,4-dinitrophenol with 3-aminocrotonamide in the presence of sodium hydroxide. The resulting compound is then treated with methyl iodide to produce this compound. The synthesis of this compound is a multi-step process that requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound works by damaging the DNA of cancer cells, which leads to cell death. This makes it a promising candidate for chemotherapy.
Propiedades
IUPAC Name |
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,12)6-10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOAPXKCWHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
